Cas no 5166-67-6 (Ethyl 1-Methylpiperidine-3-carboxylate)

Ethyl 1-Methylpiperidine-3-carboxylate is a piperidine derivative with a molecular formula of C9H17NO2. This compound features a carboxylate ester group at the 3-position and a methyl substitution on the nitrogen atom, enhancing its stability and reactivity in synthetic applications. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The ethyl ester moiety improves solubility in organic solvents, facilitating downstream modifications. Its well-defined structure and high purity make it suitable for precise chemical transformations, including nucleophilic substitutions and reductions. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in research and industrial processes.
Ethyl 1-Methylpiperidine-3-carboxylate structure
5166-67-6 structure
Product Name:Ethyl 1-Methylpiperidine-3-carboxylate
CAS No:5166-67-6
MF:C9H17NO2
MW:171.23678278923
MDL:MFCD00006496
CID:45584
PubChem ID:97981
Update Time:2025-05-26

Ethyl 1-Methylpiperidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl N-methylpiperidine-3-carboxylate
    • Ethyl 1-methyl-3-piperidinecarboxylate
    • 1-Methyl-piperidine-3-carboxylic acid ethyl ester
    • N-Methyl nipecotic acid ethyl ester
    • Ethyl 1-methylnipecotate
    • Ethyl 1-methylpiperidine-3-carboxylate
    • 1-Methyl-3-piperidinecarboxylic Acid Ethyl Ester
    • 1-Methylnipecotic Acid Ethyl Ester
    • 1-Methyl-nipecotic acid ethyl ester
    • NSC 64739
    • Ethyl 1-methyl piperidine-3-carboxylate
    • Z103734946
    • SY018366
    • E0863
    • SB47149
    • ETHYL N-METHYL PIPERIDINE-3-CARBOXYLATE
    • InChI=1/C9H17NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h8H,3-7H2,1-2H3
    • W-105873
    • 3-Piperidinecarboxylic acid, 1-methyl-, ethyl ester
    • (S)-ethyl 1-methylpiperidine-3-carboxylate
    • FT-0635568
    • DTXSID701282086
    • SB42961
    • NSC64739
    • MFCD00006496
    • NSC-64739
    • 1-Methylpiperidine-3-carboxylic acid ethyl ester
    • AKOS000120112
    • AC-22457
    • EN300-18963
    • EthylN-methylpiperidine-3-carboxylate
    • BB 0258864
    • PS-5853
    • SCHEMBL153251
    • VFJJNMLPRDRTCO-UHFFFAOYSA-
    • CS-0000129
    • (+/-)-Ethyl N-methylnipecotate
    • NS00045481
    • EINECS 225-951-0
    • NCIOpen2_000180
    • Ethyl 1-methyl-3-piperidinecarboxylate, 96%
    • 5166-67-6
    • A7615
    • AM20100265
    • AKOS016344132
    • BBL027591
    • STL373429
    • Ethyl 1-Methylpiperidine-3-carboxylate
    • MDL: MFCD00006496
    • Inchi: 1S/C9H17NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h8H,3-7H2,1-2H3
    • InChI Key: VFJJNMLPRDRTCO-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1CN(C)CCC1)=O

Computed Properties

  • Exact Mass: 171.12600
  • Monoisotopic Mass: 171.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1
  • Topological Polar Surface Area: 29.5A^2

Experimental Properties

  • Color/Form: White or light yellow transparent liquid
  • Density: 0.954 g/mL at 25 °C(lit.)
  • Boiling Point: 96°C/12mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:154.4°F
    Degrees Celsius:68°C
  • Refractive Index: n20/D 1.451(lit.)
  • PSA: 29.54000
  • LogP: 0.82920
  • Solubility: Not determined

Ethyl 1-Methylpiperidine-3-carboxylate Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36/37/39-S37/39
  • FLUKA BRAND F CODES:9-23
  • Hazardous Material Identification: Xi
  • Storage Condition:Sealed in dry,Room Temperature
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

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Ethyl 1-Methylpiperidine-3-carboxylate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:5166-67-6)1-甲基-3-哌啶甲酸乙酯
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(CAS:5166-67-6)Ethyl 1-methyl piperidine-3-carboxylate
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Ethyl 1-Methylpiperidine-3-carboxylate Related Literature

  • 1. Index of subjects, 1944
  • 2. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives
    Raymond J. Abraham,Nuria Aboitiz,John Merrett,Brad Sherborne,Ian Whitcombe J. Chem. Soc. Perkin Trans. 2 2000 2382

Additional information on Ethyl 1-Methylpiperidine-3-carboxylate

Ethyl 1-Methylpiperidine-3-carboxylate (CAS No. 5166-67-6): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 1-Methylpiperidine-3-carboxylate, identified by the chemical formula C9H14NO2 and the CAS number 5166-67-6, is a significant intermediate in the synthesis of various pharmaceutical compounds. This compound belongs to the piperidine class, which is widely recognized for its diverse applications in medicinal chemistry due to its unique structural and pharmacological properties.

The structure of Ethyl 1-Methylpiperidine-3-carboxylate consists of a piperidine ring substituted with an ethyl ester group at the 3-position and a methyl group at the 1-position. This configuration makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of central nervous system (CNS) drugs, antiviral agents, and other therapeutic compounds. The presence of both the ester and methyl functional groups provides multiple sites for further chemical modifications, enabling chemists to tailor the properties of the final product to meet specific pharmacological requirements.

In recent years, Ethyl 1-Methylpiperidine-3-carboxylate has garnered attention in academic and industrial research due to its role in the synthesis of novel bioactive molecules. One notable area of research involves its use as a precursor in the development of potential treatments for neurological disorders. For instance, derivatives of this compound have been explored as potential monoamine oxidase (MAO) inhibitors, which are known to have therapeutic effects in conditions such as depression and Parkinson's disease. The piperidine scaffold is particularly valuable in this context because it can mimic the structure of natural neurotransmitters, thereby facilitating interactions with biological targets.

Moreover, Ethyl 1-Methylpiperidine-3-carboxylate has been utilized in the synthesis of antiviral agents. The ability to modify its structure allows researchers to develop compounds that can interfere with viral replication mechanisms. Recent studies have shown that certain piperidine derivatives exhibit inhibitory activity against a range of viruses, including those responsible for influenza and hepatitis C. The ester group in Ethyl 1-Methylpiperidine-3-carboxylate can be further functionalized to enhance binding affinity and metabolic stability, making it an attractive candidate for drug development.

The pharmaceutical industry has also leveraged Ethyl 1-Methylpiperidine-3-carboxylate in the synthesis of cardiovascular drugs. Piperidine-based compounds have been found to modulate various cardiovascular pathways, including those involved in blood pressure regulation and cholesterol metabolism. For example, derivatives of this compound have shown promise as vasodilators and cholesterol-lowering agents. The versatility of Ethyl 1-Methylpiperidine-3-carboxylate in these applications underscores its importance as a synthetic intermediate.

From a synthetic chemistry perspective, Ethyl 1-Methylpiperidine-3-carboxylate is valued for its synthetic accessibility. It can be readily prepared through various chemical reactions, including esterification and alkylation processes. These synthetic routes are well-documented and scalable, making it a practical choice for both academic research laboratories and industrial manufacturing facilities. The compound's stability under standard storage conditions further enhances its utility as an intermediate.

The growing interest in sustainable chemistry has also influenced the use of Ethyl 1-Methylpiperidine-3-carboxylate. Researchers are increasingly exploring green chemistry principles to minimize waste and reduce environmental impact. In this context,Ethyl 1-Methylpiperidine-3-carboxylate has been used in processes that incorporate renewable feedstocks or catalytic methods. These approaches not only improve efficiency but also align with global efforts to promote environmentally friendly chemical practices.

Future research directions for Ethyl 1-Methylpiperidine-3-carboxylate include exploring its potential in drug discovery beyond traditional CNS and antiviral applications. For instance, there is growing interest in using piperidine derivatives as kinase inhibitors or as components of combination therapies. The ability to modify its structure allows for extensive exploration of different pharmacophores, which could lead to breakthroughs in treating currently untreatable diseases.

In conclusion, Ethyl 1-Methylpiperidine-3-carboxylate (CAS No. 5166-67-6) is a multifaceted intermediate with significant implications in pharmaceutical synthesis. Its unique structural features make it a valuable tool for developing novel therapeutic agents across various medical fields. As research continues to evolve,Ethyl 1-Methylpiperidine-3-carboxylate is expected to play an even greater role in addressing global health challenges through innovative chemical solutions.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:5166-67-6)1-甲基-3-哌啶甲酸乙酯
LE26660877
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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YAN TAI LANG YU XIN CAI LIAO Technology Co., Ltd.
(CAS:5166-67-6)Ethyl 1-methyl piperidine-3-carboxylate
LE051
Purity:99%
Quantity:1KG
Price ($):Inquiry
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